N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both indole and quinazoline moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinazoline intermediates. The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The quinazoline moiety can be prepared by cyclization of anthranilic acid derivatives with formamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinazoline rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid: A quinazoline derivative with a different functional group.
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its specific combination of indole and quinazoline moieties, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety substituted with a chloro group and an ethyl side chain, along with a quinazoline component. The molecular formula is C22H22N4O2, and it has a molecular weight of 374.44 g/mol. Key characteristics are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C22H22N4O2 |
Molecular Weight | 374.44 g/mol |
LogP | 1.1903 |
Polar Surface Area | 60.501 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Research indicates that compounds similar to this compound may exhibit various biological activities due to their structural components. The indole and quinazoline moieties are known for their roles in several pharmacological mechanisms, including:
- Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi, as indicated by studies on structurally related compounds.
- Anticancer Properties : Preliminary evaluations suggest potential cytotoxic effects against various cancer cell lines, including breast and colon carcinoma cells.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Antimicrobial Activity : In vitro tests showed that related compounds exhibited significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
- Cytotoxicity : The compound's cytotoxic profile was assessed using MTT assays on cancer cell lines, revealing promising results in inhibiting cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of quinazoline derivatives, this compound displayed notable activity against resistant strains of bacteria. The results indicated that the compound could be as effective as standard antibiotics like ampicillin and isoniazid .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of indole-based compounds found that derivatives similar to this compound induced apoptosis in human cancer cells through G2/M cell cycle arrest . This suggests a potential therapeutic application in cancer treatment.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The presence of the chloro group on the indole ring is critical for its antimicrobial properties, while variations in the quinazoline moiety can influence cytotoxicity and selectivity against cancer cells.
Properties
Molecular Formula |
C22H21ClN4O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-6-3-8-20-16(18)10-13-26(20)14-11-24-21(28)9-4-12-27-15-25-19-7-2-1-5-17(19)22(27)29/h1-3,5-8,10,13,15H,4,9,11-12,14H2,(H,24,28) |
InChI Key |
JTKCTKPXSKDVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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